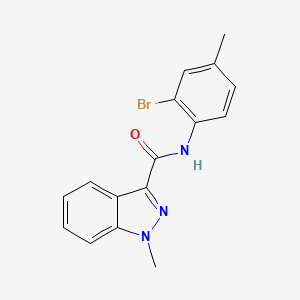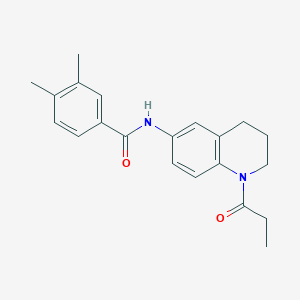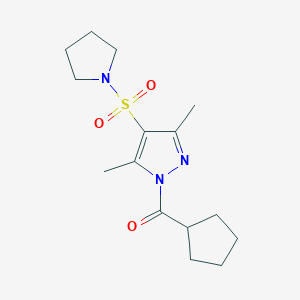
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide (BMIC) is an organic compound that has been studied extensively in recent years. It is a member of the indazole family of compounds, which are known for their various biochemical and physiological effects. BMIC has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, BMIC has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide binds to certain receptors in the body, which then activates certain pathways and enzymes, leading to the desired effects. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is believed to interact with certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be used in a wide variety of experiments. The limitations of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively short half-life, its potential to cause unwanted side effects, and its potential to interact with other compounds in unexpected ways.
Direcciones Futuras
For research involving N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide include further studies of its mechanism of action, its ability to modulate the activity of certain enzymes and proteins, its potential use in the development of new drugs, and its potential use in the treatment of various neurological disorders. In addition, further studies of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide’s potential use in the treatment of certain types of cancer and its potential use as an anti-inflammatory agent are warranted. Finally, further studies of the potential side effects of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and its potential interactions with other compounds are needed in order to fully understand the safety and efficacy of this compound.
Métodos De Síntesis
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can be synthesized from the reaction of 2-bromo-4-methylphenyl isocyanate and 1-methyl-1H-indazole-3-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is purified by column chromatography. The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been optimized to produce a high yield of the desired product in a relatively short amount of time.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)


![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ylsulfanyl}ethan-1-ol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)